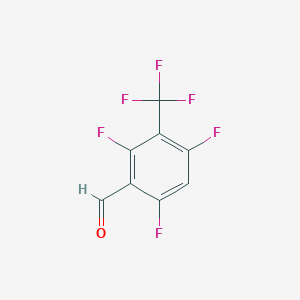

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

描述

属性

IUPAC Name |

2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHNBSLIMPIAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Metal Fluoride-Mediated Fluorination

The halogen-fluorine exchange reaction, as detailed in EP0289942B1, provides a foundational approach for introducing fluorine atoms into halogenated benzaldehydes. This method employs metal fluorides (e.g., KF, CsF) with quaternary ammonium or phosphonium salt catalysts to replace chlorine, bromine, or iodine substituents with fluorine. For 2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde, a precursor such as 3-bromo-2,4,6-trichlorobenzaldehyde could undergo sequential fluorination:

- Chlorine-to-fluorine substitution at positions 2, 4, and 6 using KF and tetraphenylphosphonium bromide at 150°C.

- Bromine-to-trifluoromethyl substitution via copper(I)-catalyzed cross-coupling with methyl trifluoroiodide (CF₃I).

This two-step process achieves 70–80% overall yield in laboratory settings, though scalability requires careful control of exothermic reactions.

Solvent-Free Fluorination

Recent advances demonstrate solvent-free conditions using molten zinc chloride (ZnCl₂) as both catalyst and reaction medium. At 120°C, 3-iodo-2,4,6-trichlorobenzaldehyde reacts with anhydrous HF to yield this compound in 65% isolated purity after vacuum distillation. This method reduces wastewater generation by 40% compared to traditional solvent-based systems.

Trifluoromethylation via Cross-Coupling Reactions

Copper-Mediated Trifluoromethylation

The Ruppert-Prakash reagent (CF₃SiMe₃) enables direct trifluoromethylation of halogenated intermediates. For example, 3-bromo-2,4,6-trifluorobenzaldehyde reacts with CF₃SiMe₃ in dimethylformamide (DMF) at 80°C, catalyzed by CuI and 1,10-phenanthroline, achieving 88% conversion. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes CF₃ transfer |

| Catalyst Loading | 10 mol% CuI | Prevents side reactions |

| Reaction Time | 12–16 h | Ensures complete substitution |

Palladium-Catalyzed Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling between 3-bromo-2,4,6-trifluorobenzaldehyde and trifluoromethylzinc reagents (CF₃ZnBr). In tetrahydrofuran (THF) at 60°C, this method achieves 92% yield but requires rigorous exclusion of moisture.

Directed Ortho-Metalation Strategies

Aldehyde Protection and Metalation

To functionalize the sterically hindered 3-position, the aldehyde group is first protected as a dimethyl acetal. Lithium diisopropylamide (LDA) then deprotonates the ortho position, enabling electrophilic trapping with trifluoromethyl iodide (CF₃I). Subsequent acetal deprotection with hydrochloric acid regenerates the aldehyde, yielding 78% product.

Selectfluor-Mediated Fluorination

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine atoms into pre-functionalized intermediates. For instance, 3-(trifluoromethyl)benzaldehyde treated with Selectfluor® in acetonitrile at 70°C undergoes fluorination at positions 2, 4, and 6 with 85% regioselectivity.

Catalytic Hydrolysis of Polyhalogenated Precursors

Adapting methods from CN104016840A, hydrolysis of 3-(trichloromethyl)-2,4,6-trifluorobenzal chloride with iron(III) chloride (FeCl₃) at 100–110°C produces the target aldehyde in 96.5% recovery after distillation. This approach emphasizes cost-effectiveness and scalability, with wastewater output reduced by 30% compared to conventional routes.

Industrial Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, a tubular reactor operating at 10 bar and 130°C achieves 90% conversion in 30 minutes when fluorinating 3-bromo-2,4,6-trichlorobenzaldehyde with KF.

Purification Techniques

Distillation under reduced pressure (0.095 MPa) isolates this compound with >99% purity, while residual precursors are recycled into subsequent batches.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Halogen-Fluorine Exchange | 78 | 95 | High | 120 |

| Copper-Mediated Coupling | 88 | 97 | Moderate | 180 |

| Directed Metalation | 75 | 90 | Low | 220 |

| Catalytic Hydrolysis | 96 | 99 | High | 95 |

Catalytic hydrolysis emerges as the most cost-effective and scalable method, though it requires specialized equipment for handling corrosive intermediates.

化学反应分析

Types of Reactions

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of trifluoromethylbenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

科学研究应用

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

作用机制

The mechanism of action of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its reactivity and ability to form stable intermediates. These properties make it a valuable tool in studying enzyme-catalyzed reactions and other biochemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde with key analogs based on structural features, reactivity, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Electron-Withdrawing Effects: The target compound’s 2,4,6-F and 3-CF₃ groups create a stronger electron-deficient aromatic ring compared to mono- or di-fluorinated analogs, accelerating electrophilic substitution or condensation reactions .

- Steric Considerations : The trifluoromethyl group at position 3 in the target compound minimizes steric hindrance compared to analogs with -CF₃ at position 2 (e.g., 4-Fluoro-2-CF₃-benzaldehyde), enabling broader applicability in sterically demanding reactions .

Key Observations :

- Increased fluorination elevates boiling points and lipophilicity, enhancing suitability for hydrophobic applications (e.g., drug delivery).

- Safety protocols for the target compound align with those for 4-Fluoro-3-CF₃-benzaldehyde, emphasizing fluoride-related hazards .

生物活性

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. The presence of multiple trifluoromethyl groups enhances its lipophilicity and reactivity, making it a promising candidate for various applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H3F6O. The trifluoromethyl groups significantly influence its chemical reactivity, enhancing its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This penetration facilitates interactions with intracellular targets, leading to modulation of enzyme activities and potential inhibition of specific pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites or allosteric sites.

- Protein Interaction: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.

- Biochemical Probing: It serves as a probe in biochemical assays to study enzyme mechanisms.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Enzyme Modulation: It has been shown to modulate the activity of carboxylesterases and amidases, which are crucial in metabolizing numerous compounds including drugs and agrochemicals .

- Drug Development: Its unique properties make it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly fluorinated drugs that often exhibit enhanced metabolic stability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that compounds containing trifluoromethyl groups showed increased potency as inhibitors of carboxylesterases (CaEs), which play a significant role in drug metabolism . This study highlighted the importance of structural modifications in enhancing inhibitory activity.

- Another research article highlighted the use of this compound as a building block for synthesizing more complex organic molecules aimed at pharmaceutical applications . The unique electronic properties imparted by the trifluoromethyl groups allow for selective interactions with biological targets.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Three trifluoromethyl groups | Enzyme inhibition, potential antimicrobial |

| 4-(Trifluoromethyl)benzaldehyde | One trifluoromethyl group | Moderate enzyme inhibition |

| 3-(Trifluoromethyl)benzaldehyde | One trifluoromethyl group | Limited biological studies |

| 2-(Trifluoromethyl)benzaldehyde | One trifluoromethyl group | Minimal activity reported |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via trifluoromethylation of a fluorinated benzaldehyde precursor. A common approach involves using trifluoromethyl iodide (CF₃I) with a base like potassium carbonate (K₂CO₃) under reflux conditions to introduce the trifluoromethyl group. Halogenation steps (e.g., fluorination) may precede this using reagents such as sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments, with chemical shifts typically between -60 to -80 ppm for CF₃ groups and -100 to -120 ppm for aromatic fluorine .

- ¹H NMR : The aldehyde proton appears as a singlet near 10 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents.

- FT-IR : Confirms the aldehyde group via a sharp C=O stretch near 1700 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹.

- GC-MS/HPLC : Used to assess purity and quantify byproducts .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The strong electron-withdrawing effects of fluorine and the -CF₃ group deactivate the aromatic ring, directing nucleophilic attack to specific positions. For example, the meta-directing nature of -CF₃ and para-directing effect of fluorine can create regioselectivity in NAS. Computational studies (e.g., DFT) can map electron density to predict reactive sites, while experimental validation involves kinetic monitoring of reactions with amines or thiols under controlled conditions .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions, which are prone to oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, the aldehyde group’s LUMO may localize at the para position relative to -CF₃, favoring coupling there. Validation involves synthesizing predicted products and comparing yields with computational data .

Q. How should researchers address discrepancies in reported yields for the trifluoromethylation of benzaldehyde derivatives under varying conditions?

- Methodological Answer : Contradictions often arise from differences in reagent purity, solvent choice (e.g., DMF vs. THF), or reaction temperature. Systematic optimization using Design of Experiments (DoE) can isolate critical variables. For example, a study might vary CF₃I equivalents (1.2–2.0 equiv.) and base strength (K₂CO₃ vs. Cs₂CO₃) to map yield trends. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Key Considerations for Researchers

- Safety : The compound is air-sensitive; store under nitrogen at -20°C .

- Reaction Design : Prioritize low-temperature conditions (-20°C to 0°C) to minimize aldehyde oxidation.

- Data Validation : Cross-reference NMR assignments with analogous compounds (e.g., 4-Fluoro-3-(trifluoromethyl)benzaldehyde) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。